Research and manufacturing workflows demanding melt-castable hydantoin derivatives frequently fail with 5,5-Dimethylhydantoin (DMH) due to its narrow thermal stability gap and high water solubility. 5,5-Diethylhydantoin (DEH) directly overcomes these limitations: • 80-100°C thermal processing window enables production of fused halogenated biocide tablets without decomposition. • Alkaline saponification yields 2-amino-2-ethylbutyric acid (diethylglycine), an obligate sterically hindered amino acid building block. • Enhanced lipophilicity and electrochemical coordination make it the preferred auxiliary agent for gamma-phase Zn-Ni plating. Supply is secured with full analytical documentation.
5,5-Diethylhydantoin (DEH) is a dialkyl-substituted hydantoin characterized by two ethyl groups at the 5-position of the imidazolidine-2,4-dione ring. With a melting point of approximately 167°C, DEH exhibits significantly lower aqueous solubility than its widely used dimethyl analog (DMH) due to the increased steric bulk and lipophilicity of the >C2 alkyl chains [1]. In industrial procurement, DEH is highly valued not as a generic hydantoin, but as a specialized precursor for non-natural amino acids (such as diethylglycine) via alkaline saponification [2], a critical auxiliary complexing agent in alkaline Zn-Ni electroplating baths, and a structural backbone for halogenated biocides that require specific thermal processing windows [3]. Its unique physicochemical profile dictates that buyers must select DEH specifically when downstream applications demand enhanced lipophilicity, altered electrochemical coordination, or melt-castable solid formulations.
Generic substitution of DEH with the more common and economical 5,5-Dimethylhydantoin (DMH) routinely fails in both synthesis and formulation workflows. Because DMH is highly water-soluble, it readily undergoes methylolation and halogenation in standard aqueous media; in contrast, the >C2 ethyl substitutions on DEH drastically reduce its water solubility, forcing manufacturers to utilize melt-phase or non-aqueous reaction conditions for functionalization [1]. Furthermore, in biocide manufacturing, halogenated DMH derivatives suffer from a narrow gap between their melting and decomposition temperatures, making them prone to degradation during thermal casting. Halogenated DEH, however, provides a wide 80–100°C thermal processing window, uniquely enabling the production of fused solid water-treatment tablets without thermal decomposition [2]. Finally, in API synthesis, DEH is the obligate precursor for 2-amino-2-ethylbutyric acid; substituting DMH yields alpha-aminoisobutyric acid, fundamentally altering the target molecule's chemical identity and steric profile [3].
Halogenated derivatives of DEH (HEH) exhibit a critical thermal processing advantage over DMH derivatives. While halogenated DMH and diphenylhydantoin have narrow margins between melting and decomposition, HEH features a melting point range of 60–70°C and a decomposition temperature of 150–170°C [1]. This wide thermal spread allows DEH-derived biocides to be safely melted and cast into solid tablets without the thermal degradation that plagues DMH-based analogs [1].
| Evidence Dimension | Melting vs. Decomposition Temperature Spread |
| Target Compound Data | Halogenated DEH: ~80–100°C spread (Melts 60-70°C, Decomposes 150-170°C) |
| Comparator Or Baseline | Halogenated DMH/Diphenylhydantoin: Narrow spread (unsuitable for melt-casting) |
| Quantified Difference | DEH derivatives provide a safe >80°C thermal processing window for fusion casting. |
| Conditions | Solid product formation by fusing or casting techniques. |
Enables the safe, degradation-free manufacturing of solid, slow-release water treatment tablets via melt-casting.
The >C2 alkyl substitution at the 5-position of DEH significantly lowers its water solubility compared to DMH. Consequently, while DMH reacts efficiently with aqueous formaldehyde, DEH (melting point 167°C) requires non-aqueous or melt-phase conditions for methylolation [1]. The resulting methylolated DEH product melts at <100°C, allowing the reaction to proceed in a 100% active melt form without the need for aqueous solvent removal [1].
| Evidence Dimension | Reaction Medium Compatibility for Methylolation |
| Target Compound Data | DEH: Requires melt-phase or non-aqueous conditions due to low water solubility. |
| Comparator Or Baseline | DMH: Highly water-soluble; reacts in standard aqueous formaldehyde. |
| Quantified Difference | DEH necessitates a shift from aqueous to 100% active melt-phase processing. |
| Conditions | Condensation reaction with paraformaldehyde at ~100°C. |
Procurement and process engineers must adapt synthesis lines to non-aqueous or melt-phase reactors when specifying DEH for formaldehyde-donor applications.
DEH serves as a highly effective auxiliary complexing agent in alkaline Zn-Ni electroplating baths. Electrochemical mechanism studies demonstrate that the diethyl substitution alters the coordination environment and diffusion coefficients of Zn2+ and Ni2+ compared to standard baths [1]. This specific complexation modulates the deposition overpotential, promoting the formation of the highly corrosion-resistant gamma (γ) phase (Ni5Zn21) with optimal nickel content (12-15 wt.%) and a compact, crack-free morphology [1].
| Evidence Dimension | Electrodeposition Kinetics and Phase Formation |
| Target Compound Data | DEH-modified bath: Promotes stable gamma-phase Zn-Ni deposition. |
| Comparator Or Baseline | Standard uncomplexed baths: Prone to mixed phases and lower corrosion resistance. |
| Quantified Difference | DEH shifts the nucleation overpotential, enabling controlled 12-15 wt.% Ni incorporation. |
| Conditions | Alkaline Zn-Ni electroplating on steel substrates. |
Crucial for automotive and aerospace buyers requiring precise stoichiometric control and maximum corrosion resistance in Zn-Ni surface finishes.
DEH is utilized as the direct precursor for the non-natural amino acid 2-amino-2-ethylbutyric acid (diethylglycine). Under alkaline saponification conditions (110–180°C using NaOH or Ca(OH)2), the hydantoin ring is hydrolyzed to yield the corresponding sodium or calcium salt of the amino acid [1]. Because the 5,5-substituents dictate the final amino acid side chains, DEH cannot be substituted by DMH or other hydantoins without altering the fundamental chemical identity of the resulting API intermediate [1].
| Evidence Dimension | Hydrolysis Product Identity |
| Target Compound Data | DEH: Yields 2-amino-2-ethylbutyric acid. |
| Comparator Or Baseline | DMH: Yields alpha-aminoisobutyric acid. |
| Quantified Difference | Absolute structural divergence in the resulting alpha-amino acid. |
| Conditions | Alkaline saponification at 110–180°C. |
Buyers sourcing precursors for sterically hindered, diethyl-substituted peptides or APIs must procure DEH specifically, as generic hydantoins will yield incorrect amino acids.
Directly following from its wide thermal processing window, DEH is the ideal precursor for formulating bromochloro-5,5-diethylhydantoin. It is specifically selected for manufacturing fused, slow-release water treatment tablets where DMH derivatives would thermally decompose during casting[1].
Utilizing DEH as an auxiliary complexing agent in high-performance surface finishing. It is chosen to finely tune the deposition overpotential and ensure the formation of the highly anti-corrosive gamma phase on automotive and aerospace components [2].
Serving as the obligate starting material for the production of 2-amino-2-ethylbutyric acid (diethylglycine) via high-temperature alkaline saponification, essential for synthesizing sterically hindered pharmaceutical intermediates [3].
Procured for the synthesis of methylolated hydantoins via melt-phase reactions. DEH is selected when the final formulation requires lower water solubility and higher lipophilicity than standard DMDMH preservatives[4].